molecular formula C16H14N4O B12065558 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline

1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B12065558
M. Wt: 278.31 g/mol
InChI Key: OUGKONBPRMWWHN-UHFFFAOYSA-N
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Description

1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that features both an azido group and a tetrahydroquinoline moiety

Preparation Methods

The synthesis of 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-azidobenzoyl chloride with 1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the azido group .

Chemical Reactions Analysis

1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while cycloaddition with alkynes forms triazoles.

Mechanism of Action

The mechanism of action of 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar compounds to 1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline include other azido-containing carbonyl compounds and tetrahydroquinoline derivatives. For instance:

The uniqueness of this compound lies in its combination of an azido group and a tetrahydroquinoline moiety, which provides a versatile platform for diverse chemical transformations and applications.

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

(4-azidophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone

InChI

InChI=1S/C16H14N4O/c17-19-18-14-9-7-13(8-10-14)16(21)20-11-3-5-12-4-1-2-6-15(12)20/h1-2,4,6-10H,3,5,11H2

InChI Key

OUGKONBPRMWWHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)N=[N+]=[N-]

Origin of Product

United States

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